Propylene Glycol n-Propyl Ether (CAS 1569-01-3): A Comprehensive Technical Guide
Propylene Glycol n-Propyl Ether (CAS 1569-01-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene (B89431) glycol n-propyl ether (PGnP), with the CAS number 1569-01-3, is a versatile solvent and chemical intermediate belonging to the family of P-series glycol ethers. It is a colorless liquid with a mild, ether-like odor and is completely soluble in water. This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis, applications, toxicological profile, and analytical methodologies for PGnP. The information is curated to support researchers, scientists, and professionals in drug development in understanding and utilizing this compound.
Chemical and Physical Properties
Propylene glycol n-propyl ether is commercially available primarily as the α-isomer (1-propoxy-2-propanol), with a smaller percentage of the β-isomer (2-propoxy-1-propanol). Its amphipathic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic propyl ether group, allows it to be an effective coupling agent and solvent for a wide range of substances.
| Property | Value | Reference(s) |
| CAS Number | 1569-01-3 | [1] |
| Molecular Formula | C6H14O2 | [1] |
| Molecular Weight | 118.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, ether-like | |
| Boiling Point | 149.9 °C | [2] |
| Melting Point | -80 °C | [3] |
| Flash Point | 48 °C (118 °F) - closed cup | [3] |
| Density | 0.885 g/cm³ at 20 °C | [2] |
| Water Solubility | Completely soluble | |
| Vapor Pressure | 1.9 mmHg at 20 °C | [2] |
| log Kow (Octanol-Water Partition Coefficient) | 0.62 | [2] |
Synthesis
The industrial synthesis of propylene glycol n-propyl ether involves the base-catalyzed reaction of propylene oxide with n-propanol. This method favors the formation of the α-isomer (1-propoxy-2-propanol).[4]
Reaction Mechanism
The synthesis proceeds through a nucleophilic ring-opening of the epoxide (propylene oxide) by the alcohol (n-propanol) under basic conditions. The alkoxide, generated from the reaction of n-propanol with the base catalyst, attacks one of the carbon atoms of the epoxide ring.
Experimental Protocol: Laboratory Scale Synthesis
While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:
Materials:
-
n-propanol
-
Propylene oxide
-
A basic catalyst (e.g., sodium hydroxide (B78521) or a solid base catalyst)
-
Reaction vessel equipped with a stirrer, condenser, and dropping funnel
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with n-propanol and the catalyst.
-
Heat the mixture to the desired reaction temperature.
-
Slowly add propylene oxide to the reaction mixture from the dropping funnel while maintaining the temperature.
-
After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period to ensure complete conversion.
-
After the reaction is complete, neutralize the catalyst if necessary.
-
Purify the product by distillation to separate the propylene glycol n-propyl ether from unreacted starting materials and byproducts.
Diagram: Synthesis of Propylene Glycol n-Propyl Ether
Caption: General workflow for the synthesis of Propylene Glycol n-Propyl Ether.
Applications
Propylene glycol n-propyl ether has a wide range of industrial and commercial applications, primarily leveraging its excellent solvency and coupling properties.
-
Coatings and Inks: It is a key solvent in the formulation of paints, coatings, and printing inks.[5] It acts as a coalescing agent in water-borne latex coatings, promoting the formation of a continuous film as the coating dries.[5]
-
Cleaning Products: Due to its ability to dissolve both polar and non-polar substances, it is a common ingredient in household and industrial cleaners, including glass cleaners, hard surface cleaners, and degreasers.[3]
-
Chemical Intermediate: It serves as a starting material for the synthesis of other chemical products.
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Pharmaceuticals: Propylene glycol ethers, in general, are used as solvents and excipients in some pharmaceutical formulations.[6][7] Propylene glycol itself is a widely used excipient, and while specific data for the n-propyl ether is less common, its properties suggest potential use as a solvent in topical and oral preparations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[8]
-
Other Applications: It is also used in agricultural formulations, textiles, and adhesives.
Toxicological Profile
The P-series glycol ethers, including propylene glycol n-propyl ether, are generally considered to have lower toxicity than the E-series (ethylene glycol-based) ethers.
Acute Toxicity
| Route | Species | Value | Reference(s) |
| Oral LD50 | Rat (male) | 2,805 mg/kg | [2] |
| Oral LD50 | Rat (female) | 1,737 mg/kg | [2] |
| Dermal LD50 | Rabbit | 3,800 mg/kg | [2] |
| Inhalation LC50 | Rat | >1,725 ppm (6 hours) | [2] |
Repeated-Dose Toxicity
Developmental and Reproductive Toxicity
Standard toxicity studies on P-series glycol ethers, including propylene glycol n-propyl ether, have shown a lack of developmental and reproductive hazards.[10]
Genotoxicity
Propylene glycol n-propyl ether has been found to be negative in mutagenicity tests, such as the Salmonella-Escherichia coli/mammalian microsome reverse mutation assay.[11]
Toxicological Signaling Pathways
The primary mechanism of acute toxicity is related to narcosis at high doses.[12] For propylene glycol in general, nephrotoxic effects at high doses are suggested to be induced by oxidative stress and the activation of an inflammatory response mediated by the NF-κB signaling pathway.[13] However, specific signaling pathways for the toxicity of propylene glycol n-propyl ether have not been extensively elucidated and are likely related to its solvent properties and metabolic products.
Diagram: Potential Toxicological Pathway of Propylene Glycol
Caption: A simplified potential pathway for propylene glycol-induced nephrotoxicity.
Analytical Methods
Gas chromatography (GC) is the primary analytical technique for the determination of propylene glycol n-propyl ether.
Experimental Protocol: GC-MS Analysis of Propylene Glycol n-Propyl Ether
This protocol provides a general framework for the analysis of PGnP in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., a wax or a low-bleed polar-phase column)
Reagents:
-
Propylene glycol n-propyl ether standard
-
High-purity solvent for dilution (e.g., methanol (B129727) or dichloromethane)
-
Internal standard (if quantitative analysis is required)
Sample Preparation:
-
Accurately weigh or measure the sample containing the analyte.
-
Dissolve or dilute the sample in a suitable solvent to a known volume.
-
If necessary, perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analyte.
-
Add an internal standard if performing quantitative analysis.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient program is typically used, for example, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 220 °C) to ensure good separation.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Diagram: Analytical Workflow for PGnP
Caption: A general workflow for the analysis of Propylene Glycol n-Propyl Ether.
Environmental Fate and Material Compatibility
Environmental Fate
Propylene glycol n-propyl ether is readily biodegradable and is not expected to persist in the environment. It has a low potential for bioaccumulation in aquatic organisms.[14] Due to its high water solubility and low vapor pressure, if released into the environment, it is expected to partition primarily to water and soil.
Material Compatibility
For storage and handling, it is recommended to use containers made of carbon steel or stainless steel. It is generally advised to avoid contact with strong oxidizing agents. Compatibility with various plastics and elastomers should be verified for specific applications, as some materials may be susceptible to swelling or degradation.
Conclusion
Propylene glycol n-propyl ether (CAS 1569-01-3) is a valuable industrial solvent with a favorable toxicological and environmental profile compared to its ethylene (B1197577) glycol-based counterparts. Its versatile properties make it suitable for a wide range of applications, including in the formulation of coatings, inks, and cleaning products. For researchers and professionals in drug development, its potential as a solvent and excipient warrants consideration, particularly in topical and oral formulations where enhancing the solubility of active pharmaceutical ingredients is crucial. A thorough understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective utilization.
References
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- 3. 1-PROPOXY-2-PROPANOL CAS#: 1569-01-3 [m.chemicalbook.com]
- 4. biorxiv.org [biorxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. In Stock Propylene Glycol N-Propyl Ether CAS 1569-01-3 [ethersolvent.com]
- 7. Propylene glycol phenyl ether | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 8. nbinno.com [nbinno.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ecetoc.org [ecetoc.org]
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